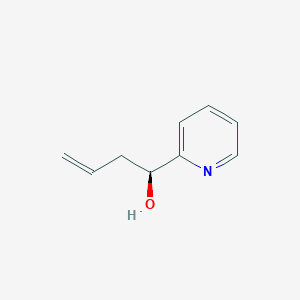

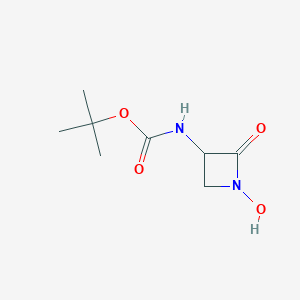

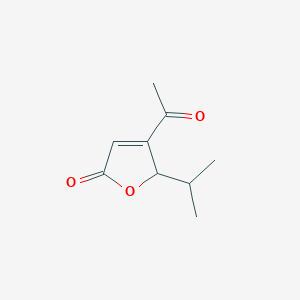

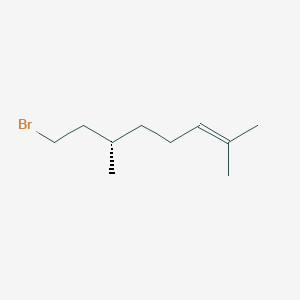

![molecular formula C12H13ClF3N B128609 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66505-17-7](/img/structure/B128609.png)

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride

Vue d'ensemble

Description

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride is a biochemical compound with the molecular formula C12H13ClF3N . It is used for proteomics research .

Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo [3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, and mild conditions, as well as excellent functional group tolerance .Applications De Recherche Scientifique

Synthesis Methods

Three-Component Synthesis : A novel synthesis method for 1-azabicyclo[3.1.0]hexane-3-ene derivatives involves a three-component reaction with aryl aldehydes, malononitrile, and hydroxylamine hydrochloride. This process is eco-friendly, efficient, and uses readily available materials (Ghorbani et al., 2016).

Suzuki-Miyaura and Chan-Evans-Lam Coupling : A method for synthesizing 1-heteroaryl-3-azabicyclo[3.1.0]hexanes via Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts. This approach is effective for a wide range of aryl and heteroaryl bromides and chlorides (Harris et al., 2017).

Pharmacological Research

Analgesic Agents : 1-Aryl-3-azabicyclo[3.1.0]hexanes, synthesized through hydride reduction, have shown significant analgesic potency in mouse and rat assays. Bicifadine, a derivative, has been noted for its potent analgesic properties and is undergoing clinical trials (Epstein et al., 1981).

Sigma Receptor Ligands : 1-Phenyl-3-azabicyclo[3.1.0]hexanes, developed as σ ligands, show moderate to high affinity for σ1 and σ2 receptors. Specific enantiomers exhibit higher affinity and selectivity for σ1 receptors, indicating potential pharmaceutical applications (Marrazzo et al., 2004).

Chemical and Structural Studies

Stereoselective Synthesis : Methods for stereoselective synthesis of cis and trans 2-substituted 1-phenyl-3-azabicyclo[3.1.0]hexanes have been developed, offering insights into the relative stereochemistry of these compounds (Bonnaud & Bigg, 1993).

Bioactive Compound Synthesis : Azabicyclo[3.1.0]hexane-1-ols serve as intermediates for the asymmetric synthesis of pharmacologically active products. Through selective rearrangement, these compounds can lead to pyrrolidinones and other biologically relevant structures (Jida et al., 2007).

Propriétés

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N.ClH/c13-12(14,15)9-3-1-8(2-4-9)11-5-10(11)6-16-7-11;/h1-4,10,16H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWBCYLBIWPIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC=C(C=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)